molecular formula C22H21N5O3 B2887922 2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-54-7

2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2887922
CAS No.: 539844-54-7
M. Wt: 403.442
InChI Key: JATLUASRGKYCJN-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a part of a broader class of compounds that have been synthesized and characterized for various scientific applications. Lipson et al. (2003) explored the synthesis of related 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, analyzing the mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003).

Anticancer Potential

A significant area of research for these compounds is their potential in anticancer therapy. For instance, derivatives of triazoles, such as those in the related 5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines, have been studied for their anticancer activity against various human tumor cell lines. One study by Pokhodylo et al. (2020) identified certain derivatives exhibiting selective influence on ovarian cancer cells, highlighting the anticancer potential of these compounds (Pokhodylo et al., 2020).

Antibacterial Activity

Research into the antibacterial properties of similar compounds has also been conducted. Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, which were screened for their antibacterial activity, demonstrating potential applications in this field (Singh et al., 2010).

Potential in Drug Discovery

The chemical structure and properties of these compounds make them of interest in drug discovery. The study by Jin et al. (2014) on a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles, related to our compound of interest, showed significant potential in inhibiting TGF-β type I receptor kinase, suggesting therapeutic applications in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).

Antihistaminic Activity

Molecules in this category have also been explored for their antihistaminic activity. Gobinath et al. (2015) synthesized a series of triazoloquinazolinones that showed promise as H1-antihistaminic agents with negligible side effects in animal models, indicating potential for allergy treatment (Gobinath et al., 2015).

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-15-9-14(10-16(11-15)30-2)21-25-22-24-17-6-3-7-18(28)19(17)20(27(22)26-21)13-5-4-8-23-12-13/h4-5,8-12,20H,3,6-7H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATLUASRGKYCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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